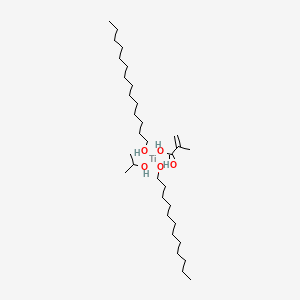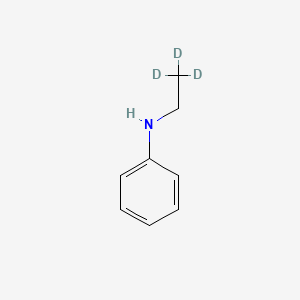
N-Ethyl-2,2,2-D3-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2,2,2-D3-aniline: is a deuterated derivative of N-ethyl aniline, where the hydrogen atoms on the ethyl group are replaced with deuterium (D). This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-Ethyl-2,2,2-D3-aniline typically involves the following steps:
Starting Materials: Aniline and acetaldehyde are used as starting materials.
Nucleophilic Reaction: At normal temperature and pressure, aniline reacts with acetaldehyde to form a Schiff base through a nucleophilic reaction.
Reduction: The Schiff base is then reduced under hydrogenation conditions using a reducing agent such as lithium aluminium tetrahydride in diethyl ether
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet industrial demands. The process involves:
Reactors: Using large reactors to handle the nucleophilic reaction and reduction steps.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-2,2,2-D3-aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated aniline derivatives
Aplicaciones Científicas De Investigación
N-Ethyl-2,2,2-D3-aniline has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotopic effects.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of specialty chemicals and materials with enhanced properties .
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,2,2-D3-aniline involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing insights into the behavior of similar non-deuterated compounds. This can be particularly useful in studying reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
N-Ethyl Aniline: The non-deuterated version of N-Ethyl-2,2,2-D3-aniline.
N-Methyl Aniline: Another alkyl-substituted aniline with a methyl group instead of an ethyl group.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties can be leveraged in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to gain deeper insights into chemical and biological processes .
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
124.20 g/mol |
Nombre IUPAC |
N-(2,2,2-trideuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i1D3 |
Clave InChI |
OJGMBLNIHDZDGS-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CNC1=CC=CC=C1 |
SMILES canónico |
CCNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


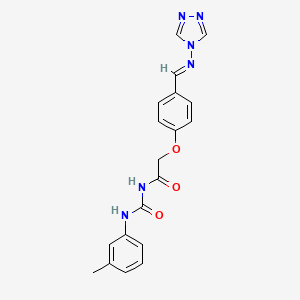

![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
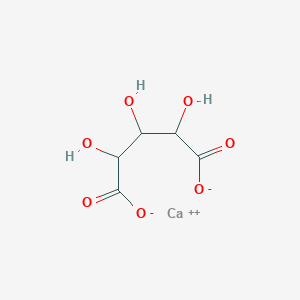
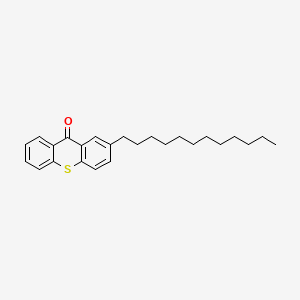

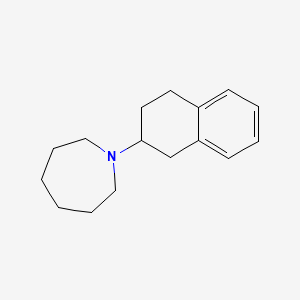
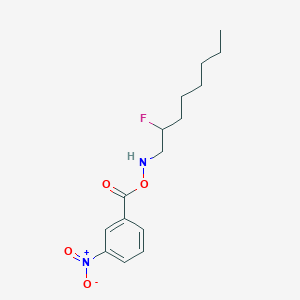
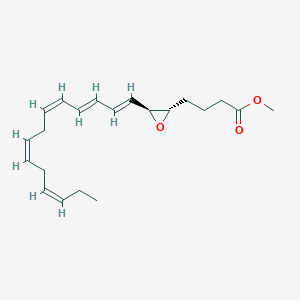
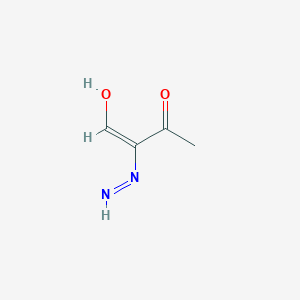

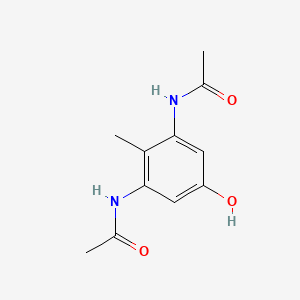
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
